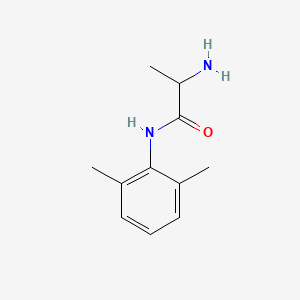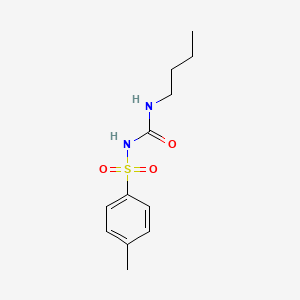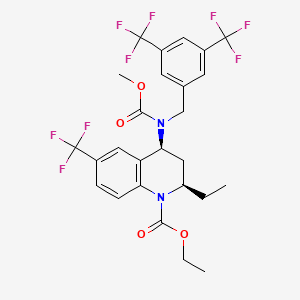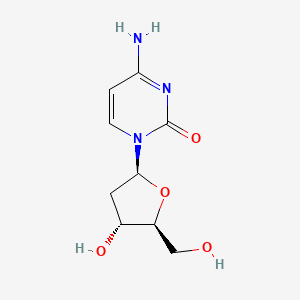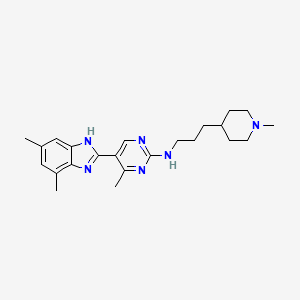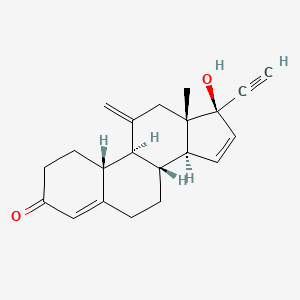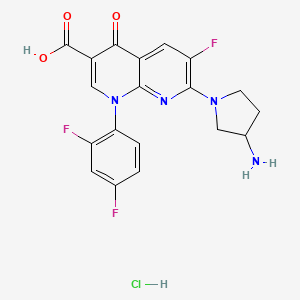
甲酮,(2-碘-5-硝基苯基)(1-(((2S)-1-甲基-2-哌啶基)甲基)-1H-吲哚-3-基)-
描述
“Methanone, (2-iodo-5-nitrophenyl)(1-(((2S)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-” is a chemical compound that has been used in various studies. For instance, it was used as a CB2R agonist in a study examining the effects of metformin on lipid accumulation in Hep3B cells .
Molecular Structure Analysis
The molecular formula of this compound is C12H13IN2O3 . Its average mass is 360.148 Da and its monoisotopic mass is 359.997070 Da .Chemical Reactions Analysis
In a study, this compound was used to treat Hep3B cells along with a selective CB1R agonist, arachidonyl-2-chloromethylamide (ACEA) . The study found that metformin decreased lipid accumulation in cells treated with oleic acid and inhibited CB1R agonist-induced lipid accumulation in hepatocytes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 353.11 g/mol . It has a XLogP3-AA value of 3.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . Its topological polar surface area is 62.9 Ų . The compound is covalently bonded and has a complexity of 323 .科学研究应用
1. 药物合成和药物化学
具有与甲酮,(2-碘-5-硝基苯基)(1-(((2S)-1-甲基-2-哌啶基)甲基)-1H-吲哚-3-基)-结构相似的化合物通常因其药用特性而被探索。例如,新型4-(3-(哌啶-4-基)丙基)哌啶衍生物的合成和评估已显示出潜在的抗白血病活性,突出了哌啶骨架在抗癌药物设计中的重要性(Vinaya et al., 2011)。这表明结构相关的化合物也可能具有显着的治疗潜力,值得进一步研究其生物活性。
2. 分子结构表征
对类似化合物的研究通常涉及详细的结构表征,以了解其性质和反应性。例如,相关甲酮衍生物的晶体和分子结构分析提供了对其分子构型的见解,有助于开发更有效的合成方法和探索其化学行为(Eckhardt et al., 2020)。这些研究对于针对特定科学或治疗应用定制化合物至关重要。
3. 催化反应和合成技术
甲酮,(2-碘-5-硝基苯基)(1-(((2S)-1-甲基-2-哌啶基)甲基)-1H-吲哚-3-基)-等化合物通常用于催化反应以合成其他复杂分子。结构相似的化合物的Mizoroki-Heck反应已被用作评估Pd催化剂在C-C交叉偶联反应中的性能的模型反应,强调了此类化合物在开发新的催化工艺中的重要性(Signori et al., 2015)。
4. 放射合成和造影剂
一些衍生物因其在放射性标记和成像中的潜力而被探索,有助于诊断工具或治疗剂的开发。例如,[(123)I]-(4-氟苯基){1-[2-(4-碘苯基)乙基]哌啶-4-基}甲酮的合成、放射性标记和体内评估证明了为可视化大脑中特定受体而创建造影剂的过程,为设计用于特定成像应用的化合物提供了见解(Blanckaert et al., 2005)。
属性
IUPAC Name |
(2-iodo-5-nitrophenyl)-[1-[[(2S)-1-methylpiperidin-2-yl]methyl]indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22IN3O3/c1-24-11-5-4-6-16(24)13-25-14-19(17-7-2-3-8-21(17)25)22(27)18-12-15(26(28)29)9-10-20(18)23/h2-3,7-10,12,14,16H,4-6,11,13H2,1H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHIXXCLLBMBDW-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC[C@H]1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22IN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126394 | |
| Record name | (2-Iodo-5-nitrophenyl)[1-[[(2S)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, (2-iodo-5-nitrophenyl)(1-(((2S)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)- | |
CAS RN |
444912-53-2 | |
| Record name | (2-Iodo-5-nitrophenyl)[1-[[(2S)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444912-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM-1241, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444912532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Iodo-5-nitrophenyl)[1-[[(2S)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM-1241, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I104X21I7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (S)-AM1241 interact with its target and what are the downstream effects?
A: (S)-AM1241 selectively binds to the cannabinoid CB2 receptor. [, , ] Although less potent than its enantiomer (R)-AM1241, it acts as an agonist at this receptor. [, ] Activation of CB2 receptors by (S)-AM1241 leads to downstream effects such as the suppression of neuropathic pain, particularly in models of chemotherapy-induced neuropathy. [, ] The precise mechanisms underlying these effects are still under investigation but likely involve modulation of neuronal excitability and inflammatory processes.
Q2: What is known about the structure-activity relationship (SAR) of (S)-AM1241?
A: Research suggests that the stereochemistry of AM1241 enantiomers significantly influences their activity at CB2 receptors. Studies comparing (R)-AM1241 and (S)-AM1241 demonstrate that the (R)-enantiomer exhibits greater potency in suppressing neuropathic pain. [, ] This highlights the importance of the three-dimensional structure in determining the pharmacological profile of these compounds.
Q3: What in vitro and in vivo studies have been conducted with (S)-AM1241?
A: While (S)-AM1241 has been less extensively studied than its enantiomer, research demonstrates its efficacy in vivo. Studies in rats show that systemic administration of (S)-AM1241 reduces mechanical hypersensitivity induced by chemotherapeutic agents like paclitaxel and vincristine. [, ] These findings suggest a potential therapeutic role for (S)-AM1241 in managing chemotherapy-induced neuropathy.
Q4: Are there any known toxicological concerns associated with (S)-AM1241?
A: The toxicological profile of (S)-AM1241 requires further investigation. While research indicates that both (R,S)-AM1241 and its enantiomers are well-tolerated in preclinical studies, [, ] more comprehensive safety evaluations are necessary. Long-term effects and potential for adverse events, especially with chronic administration, need to be carefully assessed.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



